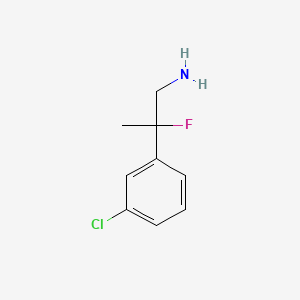

2-(3-Chlorophenyl)-2-fluoropropan-1-amine

Vue d'ensemble

Description

The compound “2-(3-Chlorophenyl)-2-fluoropropan-1-amine” is an organic molecule that contains a fluorine atom and a chlorine atom. It has an amine group (-NH2) attached to a three-carbon chain (propane), with a fluorine atom on the second carbon and a phenyl ring (a six-carbon ring) on the second carbon as well .

Molecular Structure Analysis

The molecular structure of this compound would consist of a three-carbon chain (propane) with an amine group (-NH2) on one end, a fluorine atom on the second carbon, and a phenyl ring (a six-carbon aromatic ring) also attached to the second carbon .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine, fluorine, and phenyl groups . The amine group could participate in acid-base reactions, the fluorine atom might be involved in nucleophilic substitution reactions, and the phenyl ring could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar amine and fluorine groups could impact its solubility, while the phenyl ring could contribute to its overall stability .Applications De Recherche Scientifique

Pharmaceutical Research: Anticonvulsant and Analgesic Agent Development

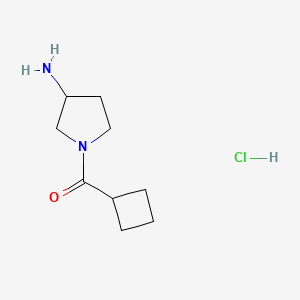

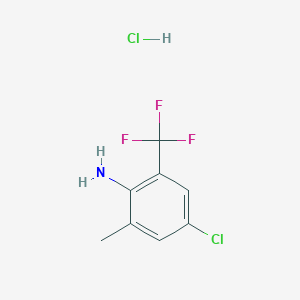

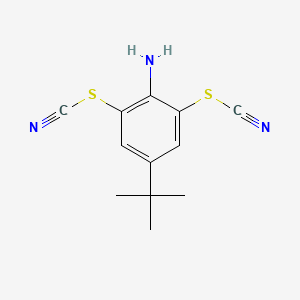

This compound has been explored for its potential in developing new anticonvulsant and analgesic agents. Studies have synthesized derivatives of 3-(3-Chlorophenyl)pyrrolidine-2,5-dione-acetamide, showing promising results in acute models of epilepsy and pain management . The derivatives exhibit interaction with neuronal voltage-sensitive sodium and L-type calcium channels, which are crucial targets for anticonvulsant drugs.

Material Science: Organic Semiconductor Synthesis

Thiophene derivatives, which can be synthesized from compounds like 2-(3-Chlorophenyl)-2-fluoropropan-1-amine, are vital in material science. They are used in the development of organic semiconductors, which are essential for organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Chemical Synthesis: Intermediate for Organic Compounds

The compound serves as an important intermediate in the synthesis of various organic compounds. It’s used in the production of agrochemicals, pharmaceuticals, and dyestuffs, showcasing its versatility in chemical synthesis applications .

Neuropharmacology: Neuropathic Pain Management

In neuropharmacology, the compound’s derivatives are being tested for their efficacy in neuropathic pain management. This is due to the overlap between anticonvulsant drugs and neuropathic pain treatments, where modulation of sodium and calcium channels plays a significant role .

Biochemistry: Study of Receptor Affinity

Research into the compound’s derivatives includes examining their affinity for various receptors, such as GABA A and TRPV1 receptors. These studies help in understanding the molecular mechanisms of action for potential pharmacological agents .

Toxicology: Evaluation of Cytotoxic Properties

The compound and its derivatives are also evaluated for their neurotoxic and hepatotoxic properties. This is crucial for assessing the safety profile of new drugs before they can be considered for clinical trials .

Analytical Chemistry: Spectroscopic Studies

Spectroscopic studies of related compounds provide insights into their molecular structures, which is essential for the design of new drugs and materials. Crystallographic data can inform the synthesis of more effective and targeted compounds .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

2-(3-chlorophenyl)-2-fluoropropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClFN/c1-9(11,6-12)7-3-2-4-8(10)5-7/h2-5H,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVMVXKOZOABGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

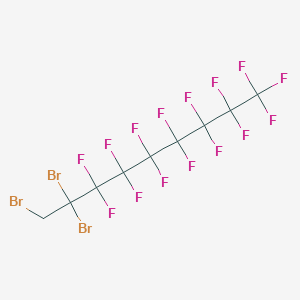

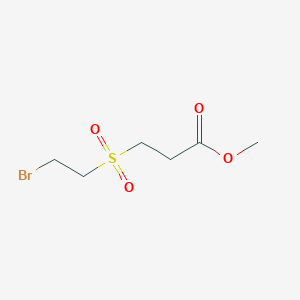

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile](/img/structure/B1471222.png)

![8-Bromo-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1471227.png)

![3-((tetrahydro-2H-pyran-4-yl)oxy)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1471230.png)

![Methyl {[3-(4-chlorophenyl)-1,2-oxazol-5-yl]carbamoyl}formate](/img/structure/B1471232.png)

![1-Methyl-1,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B1471244.png)